molecular formula C8H6BrNO4 B12868028 6-Bromo-5-(methoxycarbonyl)nicotinic acid

6-Bromo-5-(methoxycarbonyl)nicotinic acid

Cat. No.: B12868028
M. Wt: 260.04 g/mol
InChI Key: HNZSPKLOAWRBAE-UHFFFAOYSA-N
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Description

6-Bromo-5-(methoxycarbonyl)nicotinic acid is a brominated derivative of nicotinic acid, also known as niacin. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxycarbonyl group at the 5th position on the nicotinic acid ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(methoxycarbonyl)nicotinic acid typically involves the bromination of 5-(methoxycarbonyl)nicotinic acid. One common method is to use bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(methoxycarbonyl)nicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 6-amino-5-(methoxycarbonyl)nicotinic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Various substituted nicotinic acid derivatives.

    Reduction: 6-Amino-5-(methoxycarbonyl)nicotinic acid.

    Oxidation: 6-Bromo-5-carboxynicotinic acid.

Scientific Research Applications

6-Bromo-5-(methoxycarbonyl)nicotinic acid has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.

    Material Science: It is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound is employed in studies investigating the biological activity of brominated nicotinic acid derivatives.

    Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(methoxycarbonyl)nicotinic acid is primarily related to its ability to interact with nicotinic acid receptors. The bromine atom and methoxycarbonyl group can influence the compound’s binding affinity and selectivity towards these receptors. Additionally, the compound may participate in redox reactions and other biochemical pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromonicotinic Acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.

    5-(Methoxycarbonyl)nicotinic Acid: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    6-Amino-5-(methoxycarbonyl)nicotinic Acid: Contains an amino group instead of a bromine atom, altering its chemical properties and reactivity.

Uniqueness

6-Bromo-5-(methoxycarbonyl)nicotinic acid is unique due to the presence of both a bromine atom and a methoxycarbonyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

6-bromo-5-methoxycarbonylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H6BrNO4/c1-14-8(13)5-2-4(7(11)12)3-10-6(5)9/h2-3H,1H3,(H,11,12)

InChI Key

HNZSPKLOAWRBAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C(=O)O)Br

Origin of Product

United States

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